molecular formula C10H10ClNO B2411681 (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime CAS No. 71288-82-9

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime

Cat. No. B2411681
CAS RN: 71288-82-9
M. Wt: 195.65
InChI Key: ZAWYKLRZLXIEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R and R’ are organic side-chains . They are important and prolific functional groups in organic chemistry .


Synthesis Analysis

Oxime esters, which include “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular structure of “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .


Physical And Chemical Properties Analysis

The molecular weight of “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” is 99.1311 . More detailed physical and chemical properties might be available in specialized databases .

Mechanism of Action

The mechanism of action of oxime esters involves the cyclization of oxime esters with various functional group reagents under transition metal and transition metal-free catalyzed conditions . This process involves the N–O bond cleavage and the formation of new C–N bonds .

Future Directions

Oxime esters, including “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime”, have gained great attention in the last decade due to their potential biological activities and wide variety of synthetic applications . Future research may focus on developing more efficient methods for the synthesis of oxime ethers and exploring their potential applications in various fields .

properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYKLRZLXIEGC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N\O)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.